1-Mesitylethanamine

説明

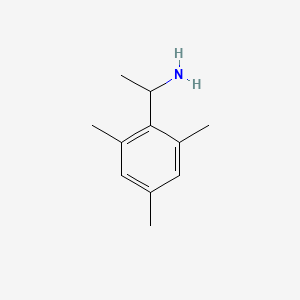

1-Mesitylethanamine is an organic compound with the molecular formula C11H17N. It is a derivative of mesitylene, where an ethylamine group is attached to the mesitylene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1-Mesitylethanamine can be synthesized through several methods. One common synthetic route involves the alkylation of mesitylene with ethylamine. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of mesitylene and ethylamine into the reactor, where they undergo a catalytic reaction. The product is then purified through distillation and crystallization to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

1-Mesitylethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Scientific Research Applications

1-Mesitylethanamine finds applications across several scientific domains:

Chemistry

- Chiral Building Block : It is utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chiral nature allows for the creation of enantiomerically pure compounds.

- Synthetic Routes : Common methods for synthesizing this compound include alkylation reactions using mesitylene and ethylamine under catalytic conditions. This compound can undergo various chemical reactions such as oxidation to form amides or nitriles, reduction to primary amines, and nucleophilic substitution reactions.

Biology

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit aspartic proteases, such as endothiapepsin. The mechanism involves hydrogen bonding interactions with critical residues in the enzyme's active site, demonstrating potential therapeutic applications.

- Ligand in Biochemical Assays : It serves as a ligand in various biochemical assays, aiding in the study of enzyme-substrate interactions.

Medicine

- Pharmacological Properties : The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industry

- Specialty Chemicals Production : this compound is used as an intermediate in the synthesis of specialty chemicals, polymers, and resins. Its unique properties make it suitable for various industrial applications.

Case Studies and Experimental Data

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. Below is a summary table highlighting key findings from relevant research:

| Study | Focus | Findings |

|---|---|---|

| Dainshefsky's Dienes | Asymmetric Synthesis | Demonstrated that 1-Mesitylethylamine acts as a novel chiral auxiliary with significant efficacy in asymmetric synthesis. |

| Biochemical Assays | Enzyme Inhibition | Found that certain derivatives exhibit IC₅₀ values in the micromolar range against endothiapepsin, indicating strong inhibitory activity. |

| Fluorescence-Based Assays | Biochemical Activity | Adapted assays revealed varying degrees of inhibition among derivatives, showcasing their potential therapeutic applications. |

作用機序

The mechanism of action of 1-Mesitylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound influences the biochemical processes within cells .

類似化合物との比較

Similar Compounds

- 1-Mesitylpropanamine

- 1-Mesitylbutanamine

- 1-Mesitylpentanamine

Comparison

1-Mesitylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in scientific research and industry .

生物活性

1-Mesitylethanamine, also known as 2-mesityl-2-aminoethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Inhibition of Aspartic Proteases

Research has indicated that this compound derivatives can inhibit aspartic proteases, such as endothiapepsin. The inhibition mechanism involves the formation of hydrogen bonds between the amino group of the compound and critical residues in the enzyme's active site. For instance, studies have shown that certain derivatives exhibit IC₅₀ values in the micromolar range, suggesting significant inhibitory activity against these enzymes .

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of compounds related to this compound. Below is a summary table of key findings from relevant research:

Research Findings

Recent studies have focused on synthesizing bioisosteres of this compound to enhance its biological activity and stability. These modifications aim to improve binding affinity and reduce susceptibility to hydrolysis, thereby increasing the therapeutic potential of these compounds.

Fluorescence-Based Assays

Fluorescence-based assays adapted from HIV-protease assays have been employed to evaluate the biochemical activity of this compound derivatives. These assays indicate varying degrees of inhibition against target enzymes, providing insight into their potential therapeutic applications .

特性

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIICDKJNNIEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998128 | |

| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-14-5 | |

| Record name | alpha-(2,4,6-Trimethylphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。